trans-Benzyl (4-methylpyrrolidin-3-YL)carbamate hcl

Description

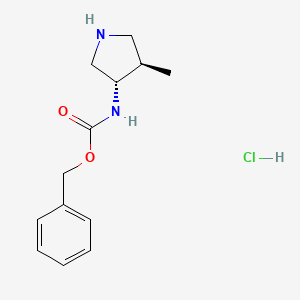

trans-Benzyl (4-methylpyrrolidin-3-yl)carbamate HCl (CAS: 1951441-29-4) is a chiral pyrrolidine derivative with a benzyl carbamate group and a methyl substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₃H₁₉ClN₂O₂, and it has a molecular weight of 271.75 g/mol (). This compound is primarily utilized as a pharmaceutical intermediate or research reagent in organic synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders. The trans-configuration of the substituents on the pyrrolidine ring is critical for its stereochemical interactions in drug-receptor binding ().

Properties

IUPAC Name |

benzyl N-[(3S,4R)-4-methylpyrrolidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-10-7-14-8-12(10)15-13(16)17-9-11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3,(H,15,16);1H/t10-,12-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMSBZLVNPGRCO-MHDYBILJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H]1NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2008714-49-4 | |

| Record name | Carbamic acid, N-[(3S,4R)-4-methyl-3-pyrrolidinyl]-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2008714-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Benzyl (4-methylpyrrolidin-3-YL)carbamate hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. Benzyl chloride is commonly used as the benzylating agent.

Carbamate Formation: The carbamate moiety is introduced by reacting the intermediate with an appropriate isocyanate or carbamoyl chloride.

Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of trans-Benzyl (4-methylpyrrolidin-3-YL)carbamate hydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving:

Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to consistent product quality.

Biological Activity

trans-Benzyl (4-methylpyrrolidin-3-YL)carbamate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and drug development. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in research, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a methyl group at the 4-position and a benzyl carbamate moiety. This structure is significant for its interaction with various biological targets.

The primary mechanism of action involves the interaction of the carbamate group with specific enzymes. The carbamate can form covalent bonds with the active site of enzymes, inhibiting their function. This interaction is often reversible, allowing for controlled modulation of enzymatic activity. The stability provided by the benzyl group enhances the specificity and potency of the compound's interactions with molecular targets.

Enzyme Inhibition

Research indicates that trans-Benzyl (4-methylpyrrolidin-3-YL)carbamate HCl has been utilized in studies focusing on enzyme-catalyzed reactions involving carbamates. It serves as a valuable tool in developing enzyme inhibitors, which can have applications in treating various diseases.

Research Applications

The compound has diverse applications in scientific research:

- Medicinal Chemistry : As a building block for synthesizing pharmaceutical compounds due to its stability and reactivity.

- Biological Studies : Used to explore cellular processes and enzyme interactions, contributing to drug discovery efforts.

- Industrial Uses : Employed in producing agrochemicals and specialty chemicals, highlighting its versatility as an intermediate in organic synthesis.

Case Studies

- Enzyme Inhibition Studies : In vitro studies have shown that derivatives similar to trans-Benzyl (4-methylpyrrolidin-3-YL)carbamate can effectively inhibit enzymes involved in critical metabolic pathways. These findings support ongoing research into its potential as a therapeutic agent.

- Antitubercular Activity : A study on related carbamates found promising results against M. tuberculosis, suggesting that further exploration of trans-Benzyl (4-methylpyrrolidin-3-YL)carbamate could yield similar findings, warranting further investigation into its antibacterial properties .

Comparative Analysis

A comparison table summarizes the biological activities of this compound and related compounds:

| Compound | Biological Activity | MIC Range (μg/mL) |

|---|---|---|

| This compound | Enzyme Inhibition | TBD |

| 3-Benzyl-5-hydroxyphenylcarbamates | Antitubercular | 0.625 - 6.25 |

| cis-Benzyl (2-methylpyrrolidin-3-YL)carbamate | General Biological Activities | TBD |

Scientific Research Applications

Medicinal Chemistry

trans-Benzyl (4-methylpyrrolidin-3-YL)carbamate hydrochloride is being investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Research indicates that derivatives of this compound can act as selective inhibitors of nNOS, which is crucial for preventing brain injury and treating conditions like cerebral palsy. The selectivity and potency of these compounds highlight their potential utility in neuroprotective therapies .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in creating new compounds with desired biological activities.

- Chemical Reactions: The compound can participate in oxidation, reduction, and nucleophilic substitution reactions, facilitating the synthesis of diverse organic compounds .

Pharmacological Studies

The pharmacological profile of trans-Benzyl (4-methylpyrrolidin-3-YL)carbamate hydrochloride is under investigation for its effects on cellular processes.

- Biological Activity: Preliminary studies suggest that this compound may influence cellular signaling pathways, although further research is needed to elucidate its mechanisms of action .

Case Study 1: Neuroprotective Effects

A study examined the effects of trans-Benzyl (4-methylpyrrolidin-3-YL)carbamate hydrochloride on a rabbit model for cerebral palsy. The results indicated that the compound could prevent hypoxia-induced neuronal death and reduce symptoms associated with cerebral palsy without affecting blood pressure regulated by eNOS .

Case Study 2: Synthesis of Novel Inhibitors

Research focused on synthesizing enantiomerically pure isomers of trans-Benzyl (4-methylpyrrolidin-3-YL)carbamate hydrochloride. The synthesized compounds demonstrated enhanced inhibitory potency against nNOS compared to their racemic counterparts, showcasing the importance of chirality in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between trans-benzyl (4-methylpyrrolidin-3-yl)carbamate HCl and its analogs:

Structural and Functional Analysis

Stereochemical Differences: The trans-configuration of the target compound (1951441-29-4) confers distinct spatial orientation compared to its cis-isomer (1951439-09-0), which may alter binding affinity in chiral environments (e.g., enzyme active sites) .

Substituent Effects: The 4-methyl group on the pyrrolidine ring in 1951441-29-4 enhances lipophilicity compared to analogs like 80909-49-5, which contains a polar carboxylic acid group .

Purity and Availability :

- The target compound is commercially available at 97% purity (QK-2763, Combi-Blocks), whereas analogs like 80909-49-5 are offered at 95% purity, reflecting differences in synthetic accessibility .

Q & A

Q. What are the recommended synthetic routes for preparing trans-Benzyl (4-methylpyrrolidin-3-YL)carbamate HCl, and how can purity be optimized?

Methodological Answer: The synthesis typically involves:

- Step 1: Reacting benzyl isocyanate with 4-methylpyrrolidin-3-amine under mild conditions (e.g., dichloromethane, 0–25°C) to form the carbamate intermediate .

- Step 2: Salt formation via HCl treatment to improve solubility and stability. Excess HCl is removed under reduced pressure .

- Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity. Monitor by TLC or HPLC .

Q. How is the stereochemistry of the pyrrolidine ring confirmed, and why is it critical for biological activity?

Methodological Answer:

- Analytical Techniques: Use chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography to resolve enantiomers. NMR (¹H and ¹³C) with NOESY confirms trans-configuration .

- Biological Relevance: Stereochemistry dictates binding affinity to targets like enzymes or GPCRs. For example, trans-configuration may optimize hydrogen bonding with active sites, as seen in analogous pyrrolidine carbamates .

Q. What are the key stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Storage: Store at –20°C in anhydrous conditions (hydrochloride salt reduces hygroscopicity). Stability studies (pH 3–9, 25°C) show degradation <5% over 30 days .

- Decomposition Pathways: Hydrolysis of the carbamate group in acidic/basic media (monitor via LC-MS). Stabilize buffers with 0.1% ascorbic acid to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Controlled Variables: Standardize assay conditions (e.g., cell line, incubation time, solvent concentration). For example, discrepancies in IC50 values may arise from DMSO solvent effects (>0.1% alters membrane permeability) .

- Orthogonal Validation: Confirm activity via SPR (binding kinetics) and functional assays (e.g., cAMP modulation for GPCR targets). Cross-reference with structural analogs (e.g., fluorinated derivatives) to isolate substituent effects .

Q. What in vitro assays are most suitable for evaluating its mechanism of action?

Methodological Answer:

- Enzyme Inhibition: Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify inhibition of proteases or kinases. Normalize activity to positive controls (e.g., staurosporine for kinases) .

- Receptor Binding: Radioligand displacement assays (³H-labeled antagonists) for GPCRs. Correct for nonspecific binding with excess cold ligand .

- Cellular Uptake: Flow cytometry with fluorescent analogs (e.g., BODIPY-conjugated carbamates) to assess permeability .

Q. How does fluorination at the pyrrolidine ring (e.g., 3-F substitution) alter pharmacokinetic properties?

Methodological Answer:

- Metabolic Stability: Compare microsomal half-life (human liver microsomes) of fluorinated vs. non-fluorinated analogs. Fluorine reduces CYP450-mediated oxidation, extending t½ by 2–3× .

- LogP Modulation: Measure partition coefficients (octanol/water) to quantify lipophilicity changes. Fluorine increases logP by ~0.5 units, enhancing blood-brain barrier penetration in rodent models .

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with crystal structures (e.g., PDB: 4ZUD for serotonin receptors). Prioritize poses with hydrogen bonds to conserved residues (e.g., Asp3.32 in GPCRs) .

- MD Simulations: GROMACS for 100-ns trajectories to assess binding stability. Analyze RMSD and interaction entropy to rank analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.